

# 4-Bromo-4,4-difluorobutan-1-ol molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-4,4-difluorobutan-1-ol

Cat. No.: B126866

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## An In-depth Technical Guide to 4-Bromo-4,4-difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Bromo-4,4-difluorobutan-1-ol** is a halogenated organofluorine compound that serves as a valuable building block in synthetic and medicinal chemistry.<sup>[1][2]</sup> Its unique structure, featuring a primary alcohol and a bromodifluoromethyl group, offers dual reactivity for the construction of more complex molecules. The presence of the difluoromethylene group can significantly influence the physicochemical properties of derivative compounds, potentially enhancing lipophilicity, metabolic stability, and bioavailability, making it an attractive synthon for drug discovery programs.<sup>[2]</sup>

### Molecular Structure and Formula

The fundamental characteristics of **4-Bromo-4,4-difluorobutan-1-ol** are summarized below.

Molecular Formula:  $C_4H_7BrF_2O$ <sup>[1]</sup>

Structure:

IUPAC Name: **4-bromo-4,4-difluorobutan-1-ol**<sup>[1]</sup>

CAS Number: 155957-60-1[3]

## Physicochemical and Spectroscopic Data

A comprehensive summary of the known quantitative data for **4-Bromo-4,4-difluorobutan-1-ol** is presented in the following table. It is important to note that while computed values are available, detailed experimental spectroscopic and physical data are not widely published in publicly accessible literature.

Property	Value	Source
Molecular Weight	189.00 g/mol	[1]
Monoisotopic Mass	187.96483 Da	[1]
Computed XLogP3	1.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Exact Mass	187.96483 g/mol	[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[1]
Heavy Atom Count	8	[1]
Complexity	67.1	[1]

## Synthesis and Reactivity

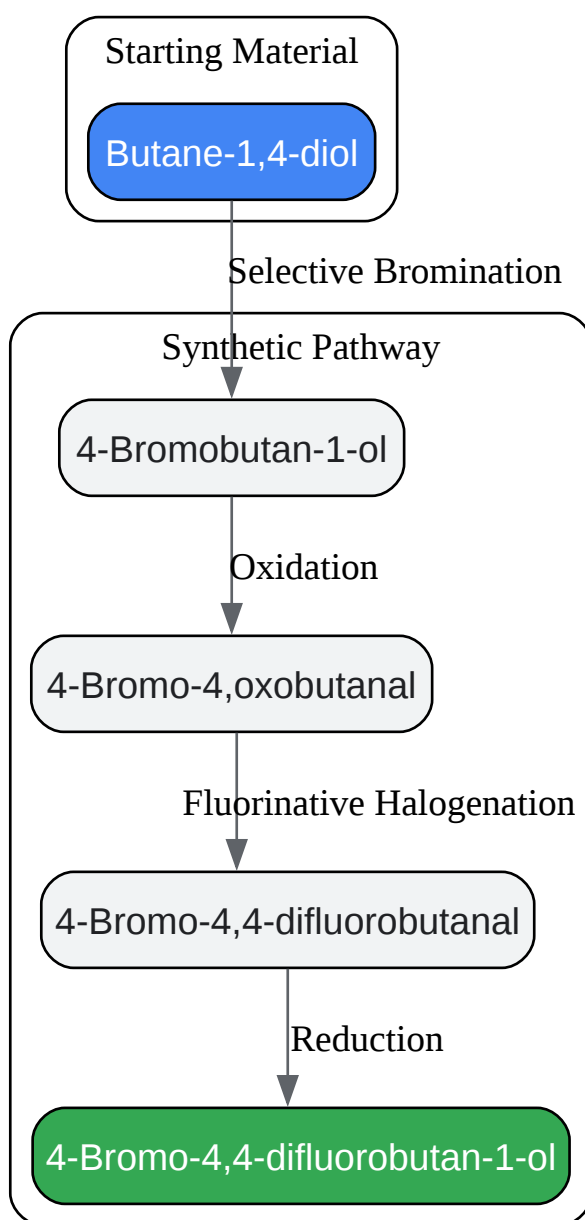
### General Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of **4-Bromo-4,4-difluorobutan-1-ol** are not readily available in peer-reviewed journals, general synthetic strategies can be inferred from standard organic chemistry principles.[4]

- Halogenation of Butanol Derivatives: A plausible route involves the sequential or simultaneous bromination and fluorination of a suitable butanol derivative.

- Fluorination of Bromo Compounds: Starting with a precursor such as 4-bromobutan-1-ol, fluorination could be achieved using a suitable fluorinating agent to introduce the two fluorine atoms at the terminal position.[4]

A logical workflow for a potential synthesis is outlined below.



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Caption: A potential multi-step synthesis of **4-Bromo-4,4-difluorobutan-1-ol**.

## Chemical Reactivity

The bifunctional nature of **4-Bromo-4,4-difluorobutan-1-ol** allows for a range of chemical transformations:

- **Nucleophilic Substitution:** The bromine atom is a good leaving group and can be displaced by various nucleophiles in an  $S_N2$  reaction, enabling the introduction of different functional groups at the 4-position.[\[4\]](#)
- **Oxidation/Reduction:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo other transformations typical of alcohols.[\[4\]](#)
- **Elimination Reactions:** Under basic conditions, elimination of HBr could potentially occur to form a fluorinated alkene.[\[4\]](#)

## Applications in Research and Development

**4-Bromo-4,4-difluorobutan-1-ol** is primarily utilized as an intermediate in the synthesis of more complex molecules for various applications.

## Pharmaceutical and Agrochemical Synthesis

The compound serves as a key building block for introducing a fluorinated butyl chain into larger molecules.[\[4\]](#) The fluorine atoms can modulate the biological activity and pharmacokinetic properties of the final compound.

## Materials Science

Its unique properties may be leveraged in the development of novel materials with specific functionalities.[\[4\]](#) For instance, it has been used in the synthesis of photoactive ortho-fluoroazobenzene derivatives.[\[4\]](#)

## Synthesis of Polyfluorinated Biphenyls

There is potential for its use in the synthesis of polyfluorinated biphenyls, which are valued for their thermal stability and resistance to oxidation.[\[4\]](#)

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of **4-Bromo-4,4-difluorobutan-1-ol** are not widely available in the public domain. Researchers should rely on general procedures for reactions involving similar fluorinated building blocks and adapt them accordingly, with appropriate safety precautions and analytical monitoring.

## Safety and Handling

**4-Bromo-4,4-difluorobutan-1-ol** is classified as a flammable liquid and vapor.<sup>[1]</sup> It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.<sup>[1]</sup> Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

- 1. 4-Bromo-4,4-difluorobutan-1-ol | C<sub>4</sub>H<sub>7</sub>BrF<sub>2</sub>O | CID 2736272 - PubChem [pubchem.ncbi.nlm.nih.gov]
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